(1R,2S)-Tapentadol Hydrochloride
Description
Contextualization as a Centrally Acting Analgesic
(1R,2S)-Tapentadol Hydrochloride is classified as a centrally acting analgesic, meaning it exerts its effects within the central nervous system (CNS) to relieve pain. youtube.comdrugbank.com Its mechanism of action distinguishes it from traditional opioid analgesics, offering a broad spectrum of activity against both nociceptive and neuropathic pain. researchgate.netnih.gov The compound acts on the brain and spinal cord to modulate pain signals. youtube.com
Unique Pharmacological Profile: Dual Mechanism of Action
The defining characteristic of tapentadol (B1681240) is its dual mechanism of action, which involves two distinct but synergistic pathways. dovepress.compatsnap.com
Mu-Opioid Receptor (MOR) Agonism : Tapentadol is an agonist of the μ-opioid receptor, the primary target for traditional opioid analgesics like morphine. patsnap.comwikipedia.org However, its binding affinity for the MOR is moderate, being approximately 50 times lower than that of morphine. portico.orgnih.gov This interaction is crucial for its analgesic effect, particularly in managing nociceptive pain. patsnap.com
Norepinephrine (B1679862) Reuptake Inhibition (NRI) : In addition to its opioid activity, tapentadol inhibits the reuptake of norepinephrine, a neurotransmitter involved in the descending pain inhibitory pathways. patsnap.comucsf.edu By increasing the concentration of norepinephrine in the synaptic cleft, tapentadol enhances the body's natural pain-suppressing mechanisms. patsnap.com This NRI component is particularly effective against neuropathic pain. researchgate.net
This dual action allows for a synergistic analgesic effect, where the combination of MOR agonism and NRI provides pain relief that is greater than the sum of its individual components. dovepress.comnih.gov Notably, tapentadol has only a weak effect on serotonin (B10506) reuptake, which is not considered to contribute to its analgesic properties. wikipedia.orgdrugbank.com
Historical Context of Preclinical Discovery and Development
The development of tapentadol was the result of a rational drug design program aimed at creating a molecule with both MOR agonist and NRI activities. dovepress.com The synthesis of tapentadol hydrochloride has been approached through various methods. One common pathway starts with 1-dimethylamino-2-methyl-3-pentanone, which undergoes reduction and halogenation, followed by a coupling reaction and subsequent demethylation and resolution to yield the final compound. google.com Another described synthesis route involves the demethylation of (2R,3R)-3-(3-methoxyphenyl)-N,N-2-trimethylpentan-1-amine hydrochloride. tdcommons.org
Preclinical studies in animal models demonstrated the efficacy of tapentadol in various pain states, including acute nociceptive, inflammatory, and chronic neuropathic pain. researchgate.netfda.gov These studies confirmed that both the MOR agonist and NRI mechanisms contributed to its broad analgesic profile. nih.gov The compound was first synthesized in the USA and subsequently marketed by Ortho-McNeil-Janssen Pharmaceuticals. nih.gov The immediate-release formulation was approved by the FDA in 2008 for the management of moderate to severe acute pain. nih.govdrugbank.com
Metabolism
Properties
Molecular Formula |
C14H24ClNO |
|---|---|
Molecular Weight |
257.80 g/mol |
IUPAC Name |
3-[(2S,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenol;hydrochloride |
InChI |
InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14-;/m1./s1 |
InChI Key |
ZELFLGGRLLOERW-GBWFEORMSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC=C1)O)[C@H](C)CN(C)C.Cl |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl |
Origin of Product |
United States |
Stereochemistry and Molecular Conformation
Elucidation of Absolute Configuration: (1R,2R)-Stereoisomer
The unambiguous determination of the absolute configuration of all four stereoisomers of tapentadol (B1681240) hydrochloride was accomplished through single-crystal X-ray diffraction analysis. epistemonikos.org This powerful technique allows for the precise mapping of atomic positions in a crystalline solid, providing definitive proof of stereochemistry. nih.gov
The four stereoisomers were separated using reverse-phase and chiral high-performance liquid chromatographic (HPLC) methods before crystallization. epistemonikos.org The subsequent X-ray analysis revealed the distinct crystallographic properties and absolute configurations of each isomer. The (1R,2R) and (1S,2S) enantiomers were found to crystallize in the monoclinic space group P2₁, while the (1R,2S) and (1S,2R) diastereomers crystallize in the orthorhombic space group P2₁2₁2₁. epistemonikos.org
The analysis confirmed that the therapeutically active compound is the (-)-(1R,2R)-stereoisomer. researchgate.netnih.gov The crystallographic data provides the fundamental basis for understanding how this specific arrangement dictates its pharmacological activity.
| Stereoisomer | Systematic Name | Absolute Configuration | Crystal System | Space Group |
|---|---|---|---|---|
| Isomer I | (-)-3-[(1R,2R)-3-(Dimethylamino)-1-ethyl-2-methylpropyl]phenol hydrochloride | R,R | Monoclinic | P2₁ |
| Isomer II | (+)-3-[(1S,2S)-3-(Dimethylamino)-1-ethyl-2-methylpropyl]phenol hydrochloride | S,S | Monoclinic | P2₁ |
| Isomer III | 3-[(1S,2R)-3-(Dimethylamino)-1-ethyl-2-methylpropyl]phenol hydrochloride | S,R | Orthorhombic | P2₁2₁2₁ |
| Isomer IV | 3-[(1R,2S)-3-(Dimethylamino)-1-ethyl-2-methylpropyl]phenol hydrochloride | R,S | Orthorhombic | P2₁2₁2₁ |
Data sourced from Ravikumar et al. (2011). epistemonikos.org
Significance of Stereoisomerism in Receptor Interactions
The stereochemistry of tapentadol is paramount to its dual mechanism of action: μ-opioid receptor (MOR) agonism and norepinephrine (B1679862) (noradrenaline) reuptake inhibition (NRI). nih.govwikipedia.org It is the (1R,2R)-stereoisomer that uniquely combines these two activities within a single molecule. nih.gov This is a significant point of distinction from other dual-action analgesics like tramadol (B15222), where the different enantiomers are primarily responsible for the separate mechanisms of action. accurateclinic.comoup.com
Research has quantified the binding affinities and functional activities of (1R,2R)-tapentadol at its targets. It acts as an agonist at the MOR and an inhibitor of the norepinephrine transporter (NET). researchgate.net Despite having a 50-fold lower binding affinity for the MOR compared to morphine, tapentadol is only two to three times less potent as an analgesic in preclinical models. researchgate.netnih.gov This high potency is attributed to a pronounced synergistic interaction between its MOR agonist and NRI activities. nih.gov Isobolographic analysis has formally demonstrated this synergy, showing that the combined effect is significantly greater than the sum of the individual actions. nih.gov
| Target | Activity | Binding Affinity (Ki) | Significance |
|---|---|---|---|
| μ-Opioid Receptor (MOR) | Agonist | ~0.1 µM | Contributes to analgesia for nociceptive pain. researchgate.net |
| Norepinephrine Transporter (NET) | Inhibitor | ~0.5 µM | Contributes to analgesia, especially in neuropathic pain, and acts synergistically with MOR agonism. researchgate.netnih.gov |
Binding affinity values are approximate and sourced from Tzschentke et al. (2007). researchgate.net
Conformational Analysis and Molecular Dynamics
Conformational analysis, based on the crystal structure data, provides insight into the low-energy spatial arrangements of the tapentadol molecule. The solid-state conformation is stabilized by a network of intermolecular hydrogen bonds. Specifically, the chloride ions participate in N-H···Cl and O-H···Cl hydrogen bonds with the protonated amine and phenolic hydroxyl group of the tapentadol cations, respectively. epistemonikos.org These interactions result in the formation of one-dimensional helical chains within the crystal lattice. epistemonikos.org
The crystal structure analysis also reveals key differences in the molecular conformation between the stereoisomers. For instance, a superposition of the (1R,2R) and (1R,2S) isomers shows that the ethyl and aminopropyl groups adopt different orientations with respect to the central phenol (B47542) ring. epistemonikos.org This conformational variance, dictated by the stereochemistry at C1 and C2, directly influences how the molecule presents its key pharmacophoric features—the phenolic hydroxyl group and the charged amine—to its target receptors. These subtle but critical differences in three-dimensional shape underscore why only the (1R,2R) isomer exhibits the optimal fit for both the MOR and NET binding pockets to produce its synergistic effect.
While X-ray crystallography provides a static picture of the molecule in the solid state, the conformational flexibility in a biological system would be further elucidated by molecular dynamics (MD) simulations. Such studies could model the dynamic behavior of tapentadol in aqueous solution and its interactions within the binding sites of its target proteins. To date, specific MD simulation studies for tapentadol are not extensively reported in the literature.
Advanced Synthetic Methodologies and Chemical Derivatization
Exploration of Stereoselective Synthetic Pathways
The synthesis of Tapentadol (B1681240), which has two chiral centers, requires precise stereochemical control to isolate the desired (1R,2R) enantiomer, the active pharmaceutical ingredient. Consequently, the formation of other stereoisomers, such as (1R,2S)-Tapentadol, is a critical aspect to manage during synthesis. Various stereoselective strategies have been developed to achieve high enantiomeric and diastereomeric purity.
Other synthetic routes focus on the stereoselective alkylation of a ketone intermediate. google.comjustia.com One process highlights the alkylation of (S)-3-(benzyl-methyl-amino)-2-methyl-1-(3-methoxy-phenyl)-propan-1-one. The presence of the benzyl (B1604629) group on the nitrogen atom was found to shift the keto-enol equilibrium and guide the nucleophilic addition of an organometallic reagent (like an ethyl Grignard reagent) to the carbonyl group, favoring the formation of the desired stereoisomer. google.comjustia.com
Resolution techniques are also employed. A Mannich reaction can be used to produce a racemic intermediate, which is then resolved using a chiral acid, such as (2R,3R)-O,O'-dibenzoyltartaric acid, to separate the desired enantiomer. epo.org Another improved synthesis involves the resolution of racemic 1-dimethylamino-2-methylpentan-3-one, followed by a Grignard reaction, acylation, and catalytic hydrogenolysis to yield the key intermediate for Tapentadol synthesis. researchgate.net
The table below summarizes various stereoselective approaches.
Table 1: Overview of Stereoselective Synthetic Methods for Tapentadol| Method | Key Strategy | Starting Material | Noteworthy Features |
|---|---|---|---|
| Evans' Auxiliary | Asymmetric conjugate addition | (E)-3-(3-(benzyloxy)phenyl)acrylic acid | High diastereoselectivity (99.9% de); avoids chromatography. researchgate.net |
| Directed Alkylation | Benzyl group on amine directs stereochemistry | 1-(3-methoxyphenyl)propan-1-one | Increases yield by improving stereoselectivity of the Grignard reaction step. google.comjustia.com |
| Chiral Resolution | Separation of racemic mixture using a chiral acid | 1-(3-methoxyphenyl)propan-1-one | Employs (2R,3R)-O,O'-dibenzoyltartaric acid to isolate the desired enantiomer from a Mannich intermediate. epo.org |
| Stereoselective Mannich Reaction | Use of L-proline as a catalyst | 3-pentanone | Creates the chiral ketone intermediate (S)-l-(dimethylamino)-2-methylpentan-3-one directly. google.com |
Investigation of Impurity Profiles, including (1R,2S)-Tapentadol Hydrochloride as a Reference Standard
The quality control of Tapentadol Hydrochloride involves a thorough investigation of its impurity profile. Impurities can arise from the synthetic process (process-related impurities) or from the degradation of the drug substance (degradation impurities). veeprho.com The stereoisomers of Tapentadol, including (1R,2S)-Tapentadol, (1S,2R)-Tapentadol, and (1S,2S)-Tapentadol, are significant process-related impurities that must be monitored and controlled. researchgate.net
This compound, being a diastereomer of the active (1R,2R) form, is of particular importance. It is used as a certified reference standard in analytical testing to ensure the purity of the final drug product. lgcstandards.com Its availability as a reference material allows for the development and validation of analytical methods capable of detecting and quantifying its presence. lgcstandards.comsigmaaldrich.com
Process-related impurities can include unreacted starting materials, by-products from reactions like reductive amination, or impurities from incomplete steps. veeprho.com Degradation impurities might result from oxidation of the amine group to form derivatives like Tapentadol N-oxide. veeprho.comresearchgate.net Several related compounds and impurities have been identified and are cataloged by suppliers of pharmaceutical reference standards. pharmaffiliates.compharmaffiliates.com
The table below lists some of the known impurities and related compounds of Tapentadol Hydrochloride.
Table 2: Selected Impurities and Related Compounds of Tapentadol Hydrochloride| Compound Name | CAS Number | Molecular Formula | Type |
|---|---|---|---|
| This compound | 953400-56-1 (free base) | C₁₄H₂₃NO·HCl | Stereoisomeric Impurity lgcstandards.com |
| (1S,2S)-Tapentadol Hydrochloride | --- | C₁₄H₂₃NO·HCl | Stereoisomeric Impurity researchgate.netnih.gov |
| Tapentadol EP Impurity E (HCl Salt) | 175591-17-0 | C₁₅H₂₆ClNO | Process-Related Impurity veeprho.compharmaffiliates.com |
| Tapentadol N-Oxide | --- | C₁₄H₂₃NO₂ | Degradation/Metabolic Impurity researchgate.net |
| 1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol Hydrochloride | 197145-30-5 | C₁₅H₂₆ClNO₂ | Process-Related Impurity pharmaffiliates.com |
Design and Synthesis of Novel Tapentadol Derivatives for Mechanistic Studies
To understand the dual mechanism of action of Tapentadol—μ-opioid receptor (MOR) agonism and norepinephrine (B1679862) (NE) reuptake inhibition—various derivatives have been designed and synthesized. dovepress.comresearchgate.net These studies help to elucidate the structure-activity relationships (SAR) and the metabolic fate of the parent compound.
Other derivatives are synthesized for use as analytical tools or to probe specific molecular interactions. These include:
Deuterated Tapentadol: Isotopically labeled versions, such as tapentadol-d6, are synthesized for use as internal standards in quantitative bioanalytical assays (e.g., LC-MS), providing higher accuracy in pharmacokinetic studies. researchgate.net
N-Oxide Derivatives: Tapentadol N-oxide is a potential metabolite and degradation product. veeprho.comresearchgate.net Its synthesis allows for its use as a reference marker in stability and impurity testing.
Ether Derivatives: The phenolic hydroxyl group is a key site for phase II metabolism (glucuronidation). nih.gov Synthesizing ether derivatives at this position can help investigate the importance of this functional group for receptor binding and activity.
The synthesis of these derivatives often involves modifying the original Tapentadol synthetic route or performing further chemical transformations on the final molecule. For example, N-demethylation can be achieved using specific demethylating agents, while stable isotope labeling requires the introduction of deuterated reagents at an appropriate stage of the synthesis.
Crystalline Forms and Their Characterization
Tapentadol Hydrochloride is known to exist in different solid-state forms, known as polymorphs. wipo.intgoogle.com The discovery and characterization of these polymorphs are crucial as they can differ in physical properties such as solubility, stability, and bioavailability. The two most well-documented crystalline forms of Tapentadol Hydrochloride are designated as Form A and Form B. wipo.intgoogle.com
Form A and Form B can be distinguished using various analytical techniques, most notably Powder X-ray Diffraction (PXRD), which identifies their unique crystal lattice structures. Differential Scanning Calorimetry (DSC) is also used to determine their thermal properties, such as melting points. google.comgoogleapis.com
Patents describe Form B as a stable polymorph at ambient temperatures. google.comgoogle.com Processes have been developed to produce a pure Form B that is substantially free of Form A. wipo.intgoogle.com This control is important for ensuring batch-to-batch consistency in pharmaceutical manufacturing. The characterization often involves comparing the PXRD patterns, where specific diffraction peaks (expressed as 2θ angles) are indicative of a particular form.
Besides the hydrochloride salt, crystalline forms of other salts, such as Tapentadol hydrobromide, tartrate, and fumarate, have also been prepared and characterized to explore alternative salt forms with potentially improved properties. google.comgoogleapis.comTable 3: Characteristic PXRD Peaks for Tapentadol Hydrochloride Polymorphs
| Polymorph | Characteristic Powder X-ray Diffraction (PXRD) Peaks (2θ ± 0.2°) |
|---|---|
| Form A | Peaks at approximately 18.89°, 22.58°, and 24.28°. The presence of these peaks indicates the presence of Form A. google.comgoogle.com |
| Form B | Characterized by a prominent peak at approximately 14.55° and the substantial absence of key Form A peaks. A pure sample of Form B will have very low intensity peaks at the 2θ values characteristic of Form A. google.comgoogle.com |
Molecular Pharmacology and Receptor Binding Profiles
Mechanisms of Action at the Molecular Level
Mu-Opioid Receptor (MOR) Agonism
Tapentadol (B1681240) directly interacts with and activates mu-opioid receptors, which are part of the G-protein coupled receptor (GPCR) family. drugbank.comnih.govmdpi.com This activation is a key component of its analgesic properties. nih.govdrugbank.com
The binding affinity of tapentadol to opioid receptors has been quantified using Ki values, which represent the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
Studies have shown that tapentadol binds to rat mu-opioid receptors (MOR), delta-opioid receptors (DOR), and kappa-opioid receptors (KOR) with Ki values of 0.096 µM, 0.97 µM, and 0.91 µM, respectively. nih.govaccurateclinic.comresearchgate.net In comparison, its binding affinity for the human recombinant MOR is similar, with a reported Ki value of 0.16 µM. nih.govaccurateclinic.comnih.gov Despite having a lower binding affinity for the MOR compared to morphine (approximately 50-fold lower), tapentadol's analgesic potency is only two to three times lower, which is attributed to its dual mechanism of action. accurateclinic.comresearchgate.netresearchgate.net
Interactive Data Table: Tapentadol Opioid Receptor Binding Affinities (Ki in µM)
| Receptor | Tissue/System | Ki (µM) |
| Mu-Opioid Receptor (MOR) | Rat | 0.096 nih.govaccurateclinic.comresearchgate.net |
| Delta-Opioid Receptor (DOR) | Rat | 0.97 nih.govaccurateclinic.com |
| Kappa-Opioid Receptor (KOR) | Rat | 0.91 nih.govaccurateclinic.com |
| Mu-Opioid Receptor (MOR) | Human (recombinant) | 0.16 nih.govaccurateclinic.comnih.gov |
As a GPCR agonist, tapentadol initiates a signaling cascade upon binding to the MOR. nih.gov This activation leads to conformational changes in the receptor, which in turn activates intracellular G-proteins. mdpi.comnih.gov The activation of G-proteins subsequently modulates downstream effector systems, leading to the ultimate analgesic effect. nih.gov
In a [35S]GTPγS binding assay using human MOR, tapentadol demonstrated agonistic activity with an efficacy of 88% relative to morphine and an EC50 of 0.67 µM. accurateclinic.com Studies on rat locus coeruleus (LC) neurons, which co-express MORs and noradrenaline transporters, have shown that tapentadol is an agonist at μ-receptors with lower intrinsic activity than morphine and oxycodone, but greater than buprenorphine. nih.govmq.edu.au The activation of MOR by tapentadol in these neurons leads to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. nih.gov
Noradrenaline Reuptake Inhibition (NRI)
In addition to its MOR agonism, tapentadol inhibits the reuptake of noradrenaline (norepinephrine) by blocking the noradrenaline transporter (NET). nih.govaccurateclinic.comdrugbank.com
Tapentadol's interaction with the NET increases the concentration of noradrenaline in the synaptic cleft. nih.govyoutube.com In a rat synaptosomal reuptake assay, tapentadol inhibited noradrenaline reuptake with a Ki value of 0.48 µM. nih.govresearchgate.net In contrast, its inhibitory activity on serotonin (B10506) reuptake was significantly weaker, with a Ki value of 2.37 µM in rat synaptosomes, indicating a greater specificity for the noradrenergic system. nih.govresearchgate.net In vivo microdialysis studies in rats have shown that tapentadol administration leads to a significant increase in extracellular noradrenaline levels. accurateclinic.comresearchgate.net
Interactive Data Table: Tapentadol Monoamine Transporter Inhibition (Ki in µM)
| Transporter | System | Ki (µM) |
| Noradrenaline Transporter (NET) | Rat Synaptosomes | 0.48 nih.govresearchgate.net |
| Serotonin Transporter (SERT) | Rat Synaptosomes | 2.37 nih.govresearchgate.net |
The inhibition of noradrenaline reuptake by tapentadol plays a crucial role in modulating descending pain inhibitory pathways. nih.govuniroma1.itnih.gov These pathways, originating in the brainstem, exert an inhibitory influence on pain transmission in the spinal cord. physio-pedia.comfrontiersin.org
By increasing synaptic noradrenaline levels, tapentadol enhances the activation of α2-adrenoceptors on spinal neurons. tandfonline.comnih.gov This activation leads to the inhibition of pain signaling, mimicking the natural descending inhibitory controls. tandfonline.com Studies in patients with diabetic polyneuropathy have demonstrated that tapentadol potentiates descending pain inhibition, as measured by conditioned pain modulation (CPM). nih.govuniroma1.it This effect is believed to contribute significantly to tapentadol's efficacy in managing chronic pain states, particularly those with a neuropathic component. uniroma1.itnih.gov The synergistic interaction between MOR agonism and NRI allows tapentadol to act on both ascending and descending pain pathways. uniroma1.itnih.gov
Receptor Selectivity and Promiscuity
Tapentadol's primary therapeutic effects are mediated through its selective interaction with the μ-opioid receptor and the norepinephrine (B1679862) transporter (NET).
Affinity for Delta-Opioid Receptor (DOR) and Kappa-Opioid Receptor (KOR)
Tapentadol demonstrates a pronounced selectivity for the μ-opioid receptor over the delta-opioid receptor (DOR) and kappa-opioid receptor (KOR). drugbank.com Its binding affinity for MOR is significantly higher, by at least tenfold, compared to its affinity for DOR and KOR. drugbank.com This selectivity is a critical feature, as interactions with DOR and KOR are often associated with a different profile of effects. Research indicates that while some opioid compounds may exhibit binding to DOR and KOR, tapentadol's primary opioid-mediated analgesia is a direct result of its MOR agonism. capes.gov.br
Interactive Table: Opioid Receptor Binding Affinity of Tapentadol
| Receptor | Binding Affinity (Ki) | Notes |
| μ-Opioid Receptor (MOR) | 0.1 µM | Primary opioid target for analgesia. accurateclinic.com |
| Delta-Opioid Receptor (DOR) | >10-fold lower than MOR | Low affinity. drugbank.com |
| Kappa-Opioid Receptor (KOR) | >10-fold lower than MOR | Low affinity. drugbank.com |
Interaction with Other Neurotransmitter Systems (e.g., α2-Adrenoceptors)
The second critical mechanism of tapentadol's action is its inhibition of norepinephrine reuptake (Ki value of 0.5 µM). accurateclinic.com By blocking the norepinephrine transporter, tapentadol increases the concentration of norepinephrine in the synaptic cleft. accurateclinic.com This elevated norepinephrine subsequently acts on α2-adrenoceptors, which are key in modulating pain pathways. nih.govdrugbank.com
The contribution of this noradrenergic mechanism to analgesia has been demonstrated in preclinical studies where the analgesic effect of tapentadol was significantly reduced by the administration of an α2-adrenoceptor antagonist, such as yohimbine. nih.govnih.govaccurateclinic.com This finding confirms that the analgesic effect derived from norepinephrine reuptake inhibition is mediated through α2-adrenoceptors. nih.gov Furthermore, a pronounced synergistic interaction exists between the MOR agonism and the NRI-mediated α2-adrenoceptor activation, which explains why tapentadol is only two to three times less potent than morphine in various pain models, despite having a 50-fold lower affinity for the MOR. nih.govnih.govaccurateclinic.com
Preclinical Pharmacodynamics and Mechanistic Insights
Analgesic Efficacy in Animal Models
(1R,2S)-Tapentadol Hydrochloride has demonstrated significant analgesic effects in a wide array of animal models, encompassing acute, inflammatory, and neuropathic pain states. nih.govaccurateclinic.com
Acute Nociceptive Pain Models
In models of acute pain, tapentadol (B1681240) has shown efficacy comparable to that of traditional opioids. fda.gov Studies utilizing the tail-flick, hot-plate, and phenylquinone writhing tests in rodents have established its dose-dependent antinociceptive effects. fda.gov For instance, in the tail-flick test in rats, the maximum effect was observed at 20 minutes, with a duration of action of 60-90 minutes following oral administration. fda.gov The analgesic potency of tapentadol in these models was found to be approximately half that of morphine when administered intraperitoneally or intravenously. fda.gov
Inflammatory Pain Models
The analgesic activity of tapentadol has been extensively evaluated in models of inflammatory pain. In the formalin test, which has both an acute and an inflammatory pain component, tapentadol demonstrated significant antinociceptive activity in both rats and mice. nih.govresearchgate.net It has also been shown to reduce mechanical hyperalgesia in carrageenan-induced acute inflammatory pain and tactile hyperalgesia in complete Freund's adjuvant (CFA)-induced paw inflammation. nih.govresearchgate.net Furthermore, in a model of CFA-induced knee joint arthritis, tapentadol reversed the associated decrease in weight-bearing. nih.govresearchgate.net
Analgesic Efficacy of Tapentadol in Inflammatory Pain Models
| Animal Model | Species | Effect |
|---|---|---|
| Formalin Test | Rat | 88% efficacy, ED₅₀ of 9.7 mg/kg i.p. nih.govresearchgate.net |
| Formalin Test | Mouse | 86% efficacy, ED₅₀ of 11.3 mg/kg i.p. nih.govresearchgate.net |
| Carrageenan-induced Mechanical Hyperalgesia | Rat | 84% reduction, ED₅₀ of 1.9 mg/kg i.v. nih.govresearchgate.net |
| CFA-induced Tactile Hyperalgesia | Rat | 71% efficacy, ED₅₀ of 9.8 mg/kg i.p. nih.govresearchgate.net |
| CFA-induced Knee Joint Arthritis | Rat | 51% reversal of decreased weight bearing, ED₂₅ of 0.9 mg/kg i.v. nih.govresearchgate.net |
Neuropathic Pain Models
Tapentadol has demonstrated robust efficacy in various animal models of neuropathic pain, a condition often challenging to treat with traditional analgesics. tandfonline.comoup.comnih.gov In models such as the chronic constriction injury (CCI) and spinal nerve ligation (SNL) in rats, tapentadol has been shown to effectively alleviate neuropathic pain symptoms. accurateclinic.comportico.org Notably, in a mouse model of diabetic neuropathic pain, tapentadol selectively inhibited disease-related thermal hyperalgesia at doses that did not produce significant antinociceptive effects in non-pathological conditions, suggesting a targeted effect on neuropathic pain mechanisms. portico.org The noradrenergic component of tapentadol is thought to be particularly important for its efficacy in neuropathic pain states. tandfonline.comnih.gov
Synergistic Contributions of MOR Agonism and NRI
A key feature of this compound's pharmacology is the synergistic interaction between its two mechanisms of action. nih.govnih.govtandfonline.com This synergy allows for a potent analgesic effect despite a lower binding affinity to the μ-opioid receptor compared to strong opioids like morphine. nih.govaccurateclinic.com
Isobolographic Analysis of Mechanism Interactions
Isobolographic analysis has been employed to formally demonstrate the synergistic interaction between the MOR agonist and NRI activities of tapentadol. researchgate.net This method involves constructing dose-response curves for tapentadol alone and in the presence of selective antagonists for each of its mechanisms. Studies using this approach in models like the low-intensity tail-flick and spinal nerve ligation in rats have provided clear evidence of a pronounced synergistic interaction. nih.gov This synergy explains why tapentadol is only two- to three-fold less potent than morphine in many preclinical pain models, despite having a 50-fold lower affinity for the MOR. nih.govaccurateclinic.com
Neuropharmacological Investigations
Central Nervous System (CNS) Penetration and Distribution
This compound demonstrates efficient penetration of the blood-brain barrier, a critical characteristic for a centrally acting analgesic. nih.gov Preclinical studies in rats have shown that brain concentrations of tapentadol are approximately 4.5 times higher than those found in plasma, indicating substantial uptake into the CNS. nih.gov This efficient passage into the brain is further supported by findings that tapentadol exhibits greater blood-brain barrier penetration compared to tramadol (B15222). nih.gov
Following intravenous administration, tapentadol is widely distributed throughout the body. drugbank.com The volume of distribution for tapentadol has been reported to be 540 ± 98 L, and its binding to plasma proteins is approximately 20%. drugbank.com In rat studies, the relationship between the intraperitoneally administered dose of tapentadol and the resulting brain concentration has been shown to be linear over a significant dose range. researchgate.net
| Parameter | Finding | Species | Source |
|---|---|---|---|
| Brain to Plasma Concentration Ratio | ~4.5 | Rat | nih.gov |
| Plasma Protein Binding | ~20% | Not Specified | drugbank.com |
| Volume of Distribution (Vz) | 540 ± 98 L | Not Specified | drugbank.com |
Regional Brain Activity and Neurotransmitter Modulation
The analgesic effects of this compound are mediated through its dual mechanism of action: µ-opioid receptor (MOR) agonism and norepinephrine (B1679862) (NE) reuptake inhibition. nih.govdovepress.com Preclinical in vivo microdialysis studies in rats have provided detailed insights into its modulation of neurotransmitter levels in specific brain and spinal cord regions.
In the prefrontal cortex of rats, tapentadol produced a significant and dose-dependent increase in dopamine (B1211576) and norepinephrine levels, with mean maximum increases of 600% and 300%, respectively. nih.gov Notably, it did not affect cortical serotonin (B10506) levels. nih.gov The elevation of both dopamine and norepinephrine in the cortex is thought to be mediated by the inhibition of the norepinephrine transporter, as the density of the dopamine transporter in this region is low. nih.gov
Further studies in the ventral hippocampus of rats demonstrated that tapentadol increased extracellular norepinephrine levels to a greater extent than serotonin levels. dovepress.com In contrast, morphine, a classic opioid, did not cause an increase in either norepinephrine or serotonin in this brain region. plos.org
In the dorsal horn of the spinal cord, tapentadol significantly increased the levels of serotonin, dopamine, and norepinephrine, with mean maximum increases of 220%, 190%, and 280%, respectively. nih.gov The increase in norepinephrine in the dorsal horn is attributed to the inhibition of the norepinephrine transporter in the spinal cord, while the rise in dopamine and serotonin is likely due to the activation of opioid receptors in non-spinal regions. nih.gov
The binding affinity of tapentadol to various receptors has also been characterized. In rat and human cellular membranes, tapentadol binds to the µ-opioid receptor with a higher affinity compared to the delta and kappa opioid receptors. nih.gov
Development of Tolerance to Analgesia in Preclinical Settings
A key aspect of preclinical evaluation for opioid analgesics is the investigation into the development of tolerance. Studies in rodent models have indicated that chronic administration of this compound results in a slower development of tolerance to its antinociceptive effects compared to classic opioids like morphine.
In one preclinical study, tolerance to the analgesic effects of tapentadol was not observed until the 23rd day of continuous treatment in animals. nih.gov In contrast, tolerance to morphine at the same dose occurred after only 10 days of treatment. nih.gov Another study in rodent models demonstrated that while chronic tapentadol treatment did lead to tolerance to its antinociceptive effects, the extent was similar to that of tramadol but significantly less than that observed with morphine. nih.gov
The nitric oxide (NO) system appears to play a role in the development of tolerance to tapentadol. Research has shown that a single injection of a non-selective nitric oxide synthase (NOS) inhibitor, L-NOArg, could reverse tapentadol tolerance. nih.gov Furthermore, biochemical analysis revealed that after 31 days of treatment, tapentadol decreased neuronal nitric oxide synthase (nNOS) protein levels in the dorsal root ganglia of rats. nih.gov
| Compound | Time to Tolerance Development | Comparison | Source |
|---|---|---|---|
| This compound | Day 23 of continuous treatment | Slower than morphine | nih.gov |
| Morphine | Day 10 of continuous treatment | Faster than tapentadol | nih.gov |
| This compound | Not specified | Similar to tramadol, less than morphine | nih.gov |
Mechanistic Pharmacokinetics and Biotransformation Pathways
Absorption and Distribution Kinetics in Preclinical Species
The initial stages of (1R,2S)-Tapentadol Hydrochloride's interaction with a biological system involve its absorption and subsequent distribution to various tissues. Preclinical studies in animal models are crucial for elucidating these fundamental pharmacokinetic properties.
Bioavailability Mechanisms and First-Pass Metabolism
Following oral administration, this compound is rapidly absorbed. However, it undergoes extensive first-pass metabolism, which significantly reduces its systemic bioavailability. This initial metabolic process occurs primarily in the liver before the compound reaches the general circulation.
The oral bioavailability of tapentadol (B1681240) shows considerable variation across different preclinical species. In dogs, the oral bioavailability has been reported to be as low as 4.4%. drugbank.comnih.govmayocliniclabs.com Studies in rats have demonstrated a slightly higher oral bioavailability of 9%. drugbank.com This variability between species is largely attributed to differences in the extent of hepatic glucuronidation during the first-pass effect. drugbank.com The primary mechanism of this extensive first-pass metabolism is conjugation with glucuronic acid. drugbank.com
| Preclinical Species | Oral Bioavailability (%) | Reference |
|---|---|---|
| Dog | 4.4 | drugbank.comnih.gov |
| Rat | 9 | drugbank.com |
Tissue Distribution and Protein Binding Characteristics
Once in the systemic circulation, this compound is widely distributed throughout the body. nih.gov This distribution is a key factor in its ability to reach its sites of action. A whole-body autoradiography study conducted in rats demonstrated that the compound and its metabolites distribute to the central nervous system, with radioactivity levels decreasing to near-complete clearance by 8 hours after administration. ontosight.ai
The compound exhibits low binding to plasma proteins, with approximately 20% of the drug being bound. nih.govontosight.ai This low level of protein binding means that a large fraction of the drug in the bloodstream is free and able to distribute into tissues and interact with its targets. The volume of distribution (VOD) has been reported as 7 L/kg in rats, indicating extensive tissue distribution. ontosight.ai
| Parameter | Value | Species | Reference |
|---|---|---|---|
| Plasma Protein Binding | ~20% | Not specified | nih.gov |
| Volume of Distribution (VOD) | 7 L/kg | Rat | ontosight.ai |
Enzymatic Metabolism Pathways
The biotransformation of this compound is a critical determinant of its duration of action and elimination from the body. Metabolism occurs predominantly through Phase II conjugation reactions, with a smaller contribution from Phase I oxidative pathways.
Phase II Glucuronidation by UGT1A9 and UGT2B7
The principal metabolic pathway for this compound is Phase II glucuronidation. drugbank.comportico.org This process involves the conjugation of the parent molecule with glucuronic acid, which increases its water solubility and facilitates its excretion. The primary metabolite formed through this pathway is tapentadol-O-glucuronide. portico.org
Specific UDP-glucuronosyltransferase (UGT) isoenzymes have been identified as the key catalysts in this reaction. In vitro and in vivo studies have confirmed that UGT1A9 and UGT2B7 are the main enzymes responsible for the glucuronidation of tapentadol. ontosight.aiportico.org In Wistar rats, it has been demonstrated that tapentadol is extensively glucuronidated by both UGT1A9 and UGT2B7. ontosight.ai
Phase I Oxidative Metabolism by Cytochrome P450 Enzymes (CYP2C19, CYP2C9, CYP2D6)
Three main CYP isoenzymes are involved in the oxidative metabolism of tapentadol:
CYP2C19 and CYP2C9: These enzymes are responsible for the N-demethylation of tapentadol, leading to the formation of the metabolite N-desmethyl tapentadol. ontosight.aiportico.org
CYP2D6: This isoenzyme catalyzes the hydroxylation of the tapentadol molecule to form hydroxy tapentadol. ontosight.aiportico.org
It is important to note that these Phase I metabolites can also undergo subsequent Phase II conjugation reactions. portico.org
Genetic Polymorphisms Impacting Metabolism (e.g., CYP2C19)
The metabolism of this compound is primarily conducted through Phase II conjugation, with a smaller fraction undergoing Phase I oxidation. The cytochrome P450 (CYP) isoenzyme CYP2C19 is involved in the N-demethylation of tapentadol to its metabolite, N-desmethyl tapentadol. nih.govdrugbank.comnih.gov Given that the CYP2C19 gene is highly polymorphic, variations in its alleles can lead to significant interindividual differences in metabolic capacity, potentially affecting drug exposure and response. nih.govfrontiersin.org
CYP2C19 gene polymorphisms can result in different metabolic phenotypes, including poor, intermediate, normal (extensive), and ultra-rapid metabolizers. frontiersin.orgresearchgate.net In vitro research using insect microsomes expressing 31 different CYP2C19 alleles has been conducted to evaluate their specific effects on tapentadol metabolism. nih.govmums.ac.irnih.gov These studies have demonstrated that genetic variants can significantly alter the intrinsic clearance (Vmax/Km) of tapentadol to N-desmethyl tapentadol. nih.govresearchgate.net
For instance, the variants CYP2C193 and a variant with a frameshift mutation (35FS) showed no detectable enzymatic activity. nih.govmums.ac.ir In contrast, the CYP2C1929 and L16F variants exhibited markedly increased intrinsic clearance compared to the wild-type CYP2C191B allele. nih.govmums.ac.ir Conversely, a large number of variants, including CYP2C192G, *2H, R124Q, and R261W, showed a drastic decrease in clearance of over 80%. nih.govmums.ac.irresearchgate.net These findings highlight how individual genetic makeup can influence the pharmacokinetics of tapentadol via the CYP2C19 pathway, although it is important to remember this is a minor metabolic route for the compound. nih.govnih.gov
Table 1: In Vitro Effects of Selected CYP2C19 Allelic Variants on the Intrinsic Clearance (Vmax/Km) of Tapentadol
Source: Data compiled from in vitro studies evaluating tapentadol metabolism. nih.govmums.ac.ir
Elimination Mechanisms and Pathways
This compound and its metabolites are eliminated from the body almost exclusively via the kidneys. nih.govdrugbank.comfda.gov Following administration, approximately 99% of the dose is excreted in the urine. nih.govresearchgate.netmpa.se The elimination process is rapid, with over 95% of the dose being excreted within the first 24 hours. researchgate.net Fecal excretion accounts for a negligible portion, around 1%. researchgate.net
The primary route of metabolism for tapentadol is extensive Phase II conjugation, specifically glucuronidation, which accounts for the biotransformation of about 97% of the parent compound. nih.govdrugbank.commpa.se The major metabolite formed is tapentadol-O-glucuronide. nih.gov After oral administration, approximately 70% of the dose is excreted in the urine as conjugated forms. drugbank.commpa.se This consists of about 55% as tapentadol-O-glucuronide and 15% as tapentadol-O-sulfate. drugbank.commpa.se
Only a small fraction of tapentadol is excreted unchanged. Approximately 3% of the parent drug is found in the urine in its original form. drugbank.comresearchgate.net The remaining portion is eliminated as other metabolites. researchgate.net The terminal elimination half-life of tapentadol following oral administration is approximately 4 to 6 hours. nih.govfda.govmpa.se The total clearance of the compound is estimated to be around 1530 ± 177 mL/min. nih.govdrugbank.comfda.gov Tapentadol exhibits first-order elimination kinetics. nih.gov None of the metabolites of tapentadol are considered to contribute to its analgesic activity. nih.govdrugbank.commpa.se
Table 2: Elimination Characteristics of this compound
Source: Data compiled from pharmacokinetic studies. nih.govdrugbank.comfda.govresearchgate.netmpa.se
Low Potential for Drug-Drug Interactions at the CYP450 Level
A key pharmacokinetic feature of this compound is its low potential for clinically relevant drug-drug interactions mediated by the cytochrome P450 enzyme system. nih.govnih.gov This is primarily because its metabolism is dominated by Phase II glucuronidation, a high-capacity pathway, rather than Phase I oxidation by CYP enzymes. drugbank.comnih.gov Only a minor portion of tapentadol is metabolized by CYP2C9, CYP2C19, and CYP2D6. nih.govmpa.se Consequently, the likelihood of tapentadol being a victim or perpetrator of CYP-mediated interactions is minimal. drugbank.comfda.gov
In vitro studies have confirmed that tapentadol does not inhibit major CYP isoenzymes, including CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4, at clinically relevant concentrations. nih.govfda.gov Furthermore, research has shown that tapentadol does not induce the activity of these enzymes. nih.gov
Clinical drug interaction studies support these preclinical findings. Co-administration of tapentadol with drugs that are substrates or inhibitors of CYP enzymes, such as acetaminophen, acetylsalicylic acid, metoclopramide, and omeprazole, did not result in clinically significant changes to the pharmacokinetics of tapentadol. nih.govfda.gov However, co-administration with probenecid, a potent inhibitor of glucuronidation, resulted in an increase in tapentadol exposure (AUC) by 57%, demonstrating the primary importance of the conjugation pathway over the CYP450 system for its clearance. fda.gov This profile indicates that clinically significant drug-drug interactions are unlikely to occur when tapentadol is co-administered with other drugs that are metabolized by the CYP450 system. nih.govnih.gov
Table 3: Mentioned Compound Names
Structure Activity Relationships Sar and Molecular Design Principles
Identification of Key Structural Features for MOR Agonism
The affinity of tapentadol (B1681240) for the μ-opioid receptor is a key component of its analgesic effect. While its binding affinity is lower than that of morphine, it is sufficient to contribute significantly to pain relief. nih.gov The structural features essential for this interaction are rooted in the molecule's core structure, which shares some similarities with other opioid analgesics.
The primary structural components responsible for MOR agonism include:
The Phenolic Hydroxyl Group: The hydroxyl (-OH) group on the phenyl ring is a critical feature for binding to the MOR. This is a common feature among many opioid analgesics and is known to form a crucial hydrogen bond interaction with a specific residue within the receptor's binding pocket.
The Tertiary Amine: The dimethylamino group is another essential pharmacophore. In its protonated form, this positively charged nitrogen atom is thought to engage in an ionic interaction with an anionic residue, such as aspartic acid, in the MOR binding site. This interaction is fundamental for anchoring the ligand within the receptor.
The Phenyl Ring: The aromatic ring itself contributes to the binding affinity through van der Waals and hydrophobic interactions with the receptor.
Stereochemistry at C1 and C2: The specific (1R,2S) configuration is paramount for optimal MOR agonism. Other diastereomers of tapentadol exhibit significantly different pharmacological profiles, highlighting the strict stereochemical requirements for effective receptor binding and activation. The (1R,2R) isomer is the clinically used form. researchgate.net
Identification of Key Structural Features for Noradrenaline Reuptake Inhibition
The key structural determinants for noradrenaline reuptake inhibition are:
The Phenylpropylamine Scaffold: The core structure of tapentadol, a 3-phenylpropylamine (B116678) derivative, is a recognized motif for inhibitors of monoamine transporters.
The meta-Hydroxyl Group: The position of the hydroxyl group on the phenyl ring is crucial. The meta position, as seen in tapentadol, is favorable for NET inhibition.
The Alkyl Substituents on the Propyl Chain: The ethyl and methyl groups on the propyl chain influence the conformation of the molecule, which in turn affects its interaction with the norepinephrine (B1679862) transporter.
The Dimethylamino Group: Similar to its role in MOR agonism, the tertiary amine is also important for interaction with the NET.
Rational Drug Design Strategies Based on Dual Mechanism
The development of tapentadol is a prime example of rational drug design, where the goal was to create a single molecule that combines two distinct but synergistic analgesic mechanisms. nih.gov The design strategy was influenced by the structure of tramadol (B15222), another centrally acting analgesic with a dual mechanism, but aimed to overcome some of its limitations, such as its reliance on metabolic activation. researchgate.netucsf.edu
The core principle was to integrate the pharmacophores for both MOR agonism and noradrenaline reuptake inhibition into a single, non-racemic compound. portico.org This approach was intended to provide a more consistent and predictable pharmacological effect compared to a racemic mixture or a drug requiring metabolic conversion to an active form. portico.org By combining these two mechanisms, tapentadol achieves a potent analgesic effect with a reduced "μ-load" compared to traditional opioids at equianalgesic doses. nih.gov This synergistic interaction means that moderate activity at both the MOR and the NET is sufficient to produce strong analgesia. nih.govnih.gov
Influence of Substituent Effects on Pharmacological Activity
The pharmacological profile of tapentadol is highly sensitive to the nature and position of substituents on its core structure. Research into various analogs has provided insights into the structure-activity relationships.
| Compound/Analog | Modification | Effect on MOR Affinity | Effect on NRI Activity |
| (1R,2S)-Tapentadol | meta-hydroxyl group | Moderate | Moderate |
| para-hydroxyl analog | Isomeric position of the hydroxyl group | Reduced | Altered |
| ortho-hydroxyl analog | Isomeric position of the hydroxyl group | Reduced | Altered |
| N-desmethyl-tapentadol | Removal of one methyl group from the amine | Reduced | Reduced |
| O-desmethyl-tapentadol | Removal of the methyl group from the phenolic oxygen (hypothetical) | Potentially altered | Potentially altered |
This table is illustrative and based on general principles of medicinal chemistry and SAR studies of related compounds. Specific quantitative data for all analogs may not be publicly available.
Changes in the substitution pattern on the phenyl ring or modifications to the alkylamine side chain can significantly alter the affinity for both the MOR and the NET. For instance, moving the hydroxyl group from the meta to the ortho or para position generally leads to a decrease in activity. Similarly, alterations to the N-alkyl substituents can impact both mechanisms of action. This highlights the precise structural requirements for achieving the desired dual pharmacological profile. The metabolites of tapentadol, such as tapentadol-O-glucuronide and N-desmethyltapentadol, are pharmacologically inactive. portico.orgdovepress.com
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the electronic structure and properties of (1R,2S)-Tapentadol hydrochloride. These calculations, often employing methods like Density Functional Theory (DFT), are crucial for understanding the molecule's intrinsic characteristics.
Geometry Optimization
The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the tapentadol (B1681240) cation and its interaction with the chloride anion. researchgate.net
Studies have shown that in the optimized geometry of tapentadol hydrochloride (TAP.Cl), the aminopropyl nitrogen atom (N11) is protonated, giving it a quaternary character and a positive charge. researchgate.net This is a result of a proton transfer from the hydrochloric acid. The molecule consists of a meta-substituted phenol (B47542) ring with an ethyl and an aminopropyl group attached to the C9 position. researchgate.net The presence of two chiral centers at C8 and C9 gives rise to four possible stereoisomers. researchgate.net A notable feature in the optimized structure is the hydrogen bond between the protonated amine (H26) and the chloride ion (Cl16), with a calculated bond length of 1.80 Å. researchgate.net The bond lengths of C8-C9 (1.565 Å) and C8-C15 (1.545 Å) are observed to be elongated, which is attributed to the electron-donating nature of the -N(CH₃)₂ and C₂H₅ groups at C10 and C8, respectively. researchgate.net
Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gap)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. researchgate.netresearchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. researchgate.netresearchgate.net For tapentadol hydrochloride, the HOMO is primarily localized over the phenol ring and the oxygen atom, indicating these are the primary sites for electron donation. researchgate.net Conversely, the LUMO is distributed over the aminopropyl group, suggesting this region is the electron-accepting site. researchgate.net The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's reactivity. researchgate.net A smaller gap points to a molecule that is more readily able to undergo chemical reactions. researchgate.net
Analysis of Ionization Potential, Electron Affinity, Electronegativity, and Chemical Potential
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the chemical behavior of this compound. samipubco.com These include ionization potential (I), electron affinity (A), electronegativity (χ), and chemical potential (μ). samipubco.com
Ionization Potential (I): The energy required to remove an electron from a molecule, related to the HOMO energy (I ≈ -EHOMO).
Electron Affinity (A): The energy released when a molecule accepts an electron, related to the LUMO energy (A ≈ -ELUMO).
Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as χ = (I + A) / 2.
Chemical Potential (μ): The negative of electronegativity (μ = -χ), it describes the escaping tendency of electrons from an equilibrium system.
These parameters, derived from quantum chemical calculations, provide a deeper understanding of the molecule's electronic properties and its propensity to interact with other chemical species. samipubco.com
| Parameter | Description |
| Ionization Potential (I) | Energy required to remove an electron. |
| Electron Affinity (A) | Energy released upon accepting an electron. |
| Electronegativity (χ) | Tendency to attract electrons. |
| Chemical Potential (μ) | Escaping tendency of electrons. |
Molecular Docking Simulations with Receptor Models
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nrfhh.com For this compound, docking studies are crucial for understanding its interactions with its primary targets, the μ-opioid receptor (MOR) and the norepinephrine (B1679862) transporter.
Docking simulations of tapentadol into the active site of the μ-opioid receptor have revealed key interactions. These typically include the formation of a salt bridge between the positively charged ammonium (B1175870) group of tapentadol and the negatively charged aspartate residue (D3.32) in the receptor. nih.gov Additionally, interactions with other residues, such as a π-stacking interaction with a tyrosine residue (Y7.43), are often observed. nih.gov The specific binding pose and interactions can differ between the R and S enantiomers, providing a rationale for their different pharmacological activities. nih.gov
Molecular Dynamics Simulations for Ligand-Receptor Interactions
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. mdpi.com MD simulations can reveal how the ligand and receptor adapt to each other and the stability of the interactions.
MD simulations of tapentadol enantiomers bound to the μ-opioid receptor have shown that the R- and S-enantiomers can adopt distinct, stable binding poses. nih.gov For instance, while both enantiomers may initially form similar interactions, one enantiomer might maintain these interactions throughout the simulation, while the other reorients to form new, stable contacts with different amino acid residues. nih.gov These dynamic differences in interaction patterns, such as the breaking of an initial π-stacking interaction to form a new one with a different tyrosine residue, can provide a structural basis for the observed differences in their signaling profiles. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For a compound like tapentadol, QSAR models can be developed to predict the analgesic activity or receptor binding affinity of related molecules.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The different potential values are represented by colors, where red indicates the most negative potential (regions prone to electrophilic attack) and blue indicates the most positive potential (regions prone to nucleophilic attack).
For this compound, the MEP analysis reveals distinct regions of positive and negative potential that are critical for its interactions. researchgate.netresearchgate.net
Negative Potential Regions: The most significant negative potential is concentrated around the phenolic oxygen atom and the chloride anion. These areas are electron-rich and serve as the primary sites for electrophilic interactions.
Positive Potential Regions: A strong positive potential is observed around the hydrogen atoms of the protonated amine group (-N⁺H(CH₃)₂). This electron-deficient region is a key site for potential nucleophilic interactions and is involved in hydrogen bonding, notably with the chloride anion. researchgate.net A hydrogen bond between one of these hydrogens (H26) and the chloride ion (Cl16) has been identified with a calculated length of 1.80 Å, confirming a strong interaction. researchgate.net
The distribution of electrostatic potential across the molecule is a key determinant of its ability to interact with biological targets.
| Molecular Region | Potential Type | Significance |
|---|---|---|
| Phenolic Oxygen Atom | Negative (Electron-Rich) | Site for electrophilic attack and hydrogen bond acceptance. |
| Protonated Amine Group (Hydrogens) | Positive (Electron-Poor) | Site for nucleophilic attack and hydrogen bond donation. researchgate.net |
| Chloride Anion (Cl⁻) | Negative (Electron-Rich) | Participates in hydrogen bonding with the cation. researchgate.net |
| Aromatic Ring | Moderately Negative | Contributes to the overall electronic character and potential for π-stacking interactions. |
Natural Bond Orbital (NBO) Analysis for Molecular Stability and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, hyperconjugative interactions, and charge transfer within a molecule, which are fundamental to its stability. researchgate.net This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic significance through second-order perturbation theory, expressed as the stabilization energy, E(2).
Key stability-enhancing interactions identified by NBO analysis include:
Hyperconjugative Interactions: Significant stabilization arises from hyperconjugative interactions, which involve electron donation from filled bonding orbitals (σ) or lone pair orbitals (n) to adjacent empty anti-bonding orbitals (σ* or π*). These interactions lead to a more stable electronic configuration.
Structural Effects: The presence of electron-donating groups, such as the ethyl (-C₂H₅) and dimethylaminopropyl groups, influences the geometry and stability of the molecule. For instance, quantum chemical calculations show a lengthening of the C8-C9 (1.565 Å) and C8-C15 (1.545 Å) bonds, which is attributed to the electronic effects of these substituents. researchgate.net
The charge delocalization and hyperconjugative interactions detailed by NBO analysis are crucial for understanding the intrinsic stability of the tapentadol molecule and how its structure is finely tuned by its substituent groups.
| Interaction Type | Contributing Groups | Effect on Molecular Stability |
|---|---|---|
| Charge Delocalization | Phenolic Ring, Protonated Amine | Disperses charge across the molecule, increasing overall stability. researchgate.net |
| Hyperconjugation (n → σ) | Lone pairs on Oxygen/Nitrogen donating to anti-bonding orbitals | Stabilizes the molecule by delocalizing lone pair electrons. |
| Hyperconjugation (σ → σ) | Adjacent C-C and C-H bonds | Contributes to the stability of the aliphatic chain. |
| Inductive Effects | -N⁺H(CH₃)₂, -C₂H₅, -OH groups | Causes bond polarization and geometric changes (e.g., bond lengthening), affecting stability. researchgate.net |
Advanced Analytical Techniques in Research and Preclinical Development
Chromatographic Methods for Quantification in Biological Matrices
Chromatographic techniques are fundamental for the selective and sensitive quantification of (1R,2S)-Tapentadol Hydrochloride and its metabolites in complex biological matrices such as plasma, serum, urine, and oral fluid.
High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., PDA, Electrochemical Detection)
High-Performance Liquid Chromatography (HPLC) is a versatile technique widely used for the determination of this compound. Various detectors, including Photo Diode Array (PDA) and spectrofluorimetric detectors, have been coupled with HPLC systems to achieve accurate quantification in biological samples.
For instance, a simple and effective HPLC method with PDA detection has been developed to quantify the compound in rat plasma. researchgate.net This method involved a mobile phase of 0.1 M Dipotassium Phosphate buffer (pH 6.8) and acetonitrile (B52724) (50:50 v/v) with a flow rate of 1.2 mL/min, and detection at 241.0 nm. researchgate.net The linearity was established over a range of 9.775 to 5024.376 ng/mL. researchgate.net Another study utilized HPLC with a spectrofluorimetric detector for quantification in canine plasma, demonstrating a limit of quantification of 1 ng/mL. nih.gov This method employed a gradient elution with a mobile phase consisting of acetonitrile and 33 mM acetic acid. nih.gov
Several RP-HPLC methods have been developed for the estimation of tapentadol (B1681240) hydrochloride in bulk and pharmaceutical dosage forms, which can be adapted for biological matrices. journaljpri.comresearchgate.net One such method used a Symmetry C18 column with a mobile phase of 0.1% orthophosphoric acid and acetonitrile (30:70 v/v) and PDA detection at 219 nm. journaljpri.com
Interactive Data Table: HPLC Methods for this compound Quantification
| Biological Matrix | Column | Mobile Phase | Detector | Linearity Range | Key Findings & Reference |
| Rat Plasma | Chromasil C18 | Methanol (B129727): water (60:40 v/v) | UV | 100-1000 ng/ml | Mean recovery of 85.20%. pharmacophorejournal.com |
| Rat Plasma | C18 Licrosphere | Methanol: 0.1 mM Dipotassium Phosphate buffer (pH 4) | Not Specified | 75-450 µg/ml | LOD: 0.25 µg/ml, LOQ: 0.75 µg/ml. researchgate.net |
| Rat Plasma | Shim-pack Velox SP-C18 (UHPLC) | 0.1% formic acid in water and acetonitrile (gradient) | MS/MS | 1-1000 ng/mL | Part of a simultaneous quantification method with other drugs. acs.org |
| Canine Plasma | Not Specified | Acetonitrile and 33 mM acetic acid (gradient) | Spectrofluorimetric | Not Specified | LOQ of 1 ng/mL. nih.gov |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) offers faster analysis times and improved resolution compared to conventional HPLC. A high-throughput UPLC-MS/MS assay was developed for the quantitative analysis of tapentadol and its O-glucuronide metabolite in human serum. nih.gov This method utilized a Waters Acquity UPLC BEH C18 column with a gradient elution of 0.01 M ammonium (B1175870) formate (B1220265) (pH 4) and methanol. nih.gov The validated concentration range for tapentadol was 0.200-200 ng/ml. nih.gov The short run time of 1.6 minutes for tapentadol makes this method suitable for high-throughput analysis in clinical trials. nih.gov
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and highly sensitive technique for the quantification of drugs in biological matrices. It has been extensively used for the determination of this compound in various biological fluids.
A rapid and sensitive LC-MS/MS method was developed for the quantification of tapentadol in human plasma. japsonline.com This method involved solid-phase extraction and a Luna-C18 column with a mobile phase of 2-mM ammonium acetate (B1210297) buffer (pH 3.6) and acetonitrile (10:90 v/v). japsonline.com The transitions monitored were m/z 222.2 → 177.1 for tapentadol and 228.2 → 183.1 for its deuterated internal standard. japsonline.com The method was linear over the concentration range of 0.121 to 35.637 ng/ml. japsonline.com
Another LC-MS/MS procedure was developed for the determination of tapentadol and its main metabolite, N-desmethyltapentadol, in urine and oral fluid. oup.com For oral fluid, the linear range was 10–100 ng/mL with a lower limit of quantitation (LLOQ) of 10 ng/mL. oup.com For urine, the LLOQ was 50 ng/mL. oup.com
Interactive Data Table: LC-MS/MS Methods for this compound Quantification
| Biological Matrix | Extraction Method | Column | Mobile Phase | Ion Transitions (m/z) | Linearity Range | Key Findings & Reference |
| Human Plasma | Solid-Phase Extraction | Luna-C18 | 2-mM ammonium acetate buffer (pH 3.6) and acetonitrile (10:90 v/v) | 222.2 → 177.1 | 0.121 - 35.637 ng/ml | LOQ of 0.121 ng/ml. japsonline.com |
| Human Serum | Protein Precipitation | Waters Acquity UPLC BEH C18 | 0.01 M ammonium formate (pH 4) and methanol (gradient) | Not Specified | 0.200 - 200 ng/ml | High-throughput method with a run time of 1.6 min. nih.gov |
| Urine | Direct Injection | Not Specified | Not Specified | 222.1 > 107 (quantifier), 222.1 > 121 (qualifier) | 50 - 1000 ng/mL | LLOQ of 50 ng/mL. oup.com |
| Oral Fluid | Solid-Phase Extraction | Not Specified | Not Specified | 222.1 > 107 (quantifier), 222.1 > 121 (qualifier) | 10 - 100 ng/mL | LLOQ of 10 ng/mL. oup.com |
High-Performance Thin Layer Chromatography (HPTLC)
HPTLC is a simple, rapid, and cost-effective method for the quantification of this compound. Several HPTLC methods have been developed for its estimation in bulk and pharmaceutical dosage forms, and these can be adapted for biological matrices.
One method utilized silica (B1680970) gel 60 F254 plates with a mobile phase of chloroform, acetone, and ammonia (B1221849) (2.5:2.4:0.1 v/v/v). nih.gov Detection was carried out at 272 nm, and the method was linear in the range of 700-1400 ng/spot. nih.gov The limits of detection (LOD) and quantification (LOQ) were 62.68 and 189.94 ng/spot, respectively. nih.gov Another HPTLC method used butanol, water, and glacial acetic acid (6:2:2 v/v/v) as the mobile phase, with densitometric scanning at 254 nm. idma-assn.org This method was linear over the range of 200-600 ng/band, with an LOD of 37.33 ng/band and an LOQ of 123.99 ng/band. idma-assn.org
Interactive Data Table: HPTLC Methods for this compound Quantification
| Stationary Phase | Mobile Phase | Detection Wavelength | Linearity Range | Key Findings & Reference |
| Silica gel 60 F254 | Chloroform: Acetone: Ammonia (2.5:2.4:0.1 v/v/v) | 272 nm | 700-1400 ng/spot | LOD: 62.68 ng/spot, LOQ: 189.94 ng/spot. nih.gov |
| Silica gel 60 F254 | Butanol: Water: Glacial Acetic Acid (6:2:2 v/v/v) | 254 nm | 200-600 ng/band | LOD: 37.33 ng/band, LOQ: 123.99 ng/band. idma-assn.org |
Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic methods are valuable for both the quantification and structural characterization of this compound.
UV Spectrophotometry (e.g., Derivative Spectrophotometry)
UV spectrophotometry offers a simple and inexpensive method for the quantification of this compound in bulk and pharmaceutical formulations. A simple UV spectrophotometric method was developed using water as a solvent, with the maximum wavelength for absorption at 272 nm. researchgate.net The method was linear in the concentration range of 25-150 μg/ml. researchgate.net The LOD and LOQ were found to be 1.40038 μg/ml and 4.243 μg/ml, respectively. researchgate.net Another study reported a maximum wavelength of 271 nm and a linear range of 42.85 – 61.15 µg/mL. oup.com
Derivative spectrophotometry can be used to enhance the resolution of spectra and reduce matrix interference. A first-derivative spectrophotometric method was developed for the determination of tapentadol hydrochloride, measuring the derivative values at 228 nm. japsonline.com A second-derivative method was also developed, with measurements at 235 nm. japsonline.com Both derivative methods were linear in the concentration range of 5-60 μg/ml. japsonline.com A first-order derivative method was also used for the simultaneous analysis of tapentadol and paracetamol, with measurements at 257.60 nm for tapentadol.
Interactive Data Table: UV Spectrophotometry Methods for this compound Quantification
| Method | Solvent | Wavelength (nm) | Linearity Range (µg/mL) | Key Findings & Reference |
| Simple UV | Water | 272 | 25-150 | LOD: 1.40038 µg/mL, LOQ: 4.243 µg/mL. researchgate.net |
| Simple UV | Water: Methanol (50:50) | 271 | 42.85 - 61.15 | Good reproducibility and recovery. oup.com |
| First Derivative | Distilled Water | 228 | 5-60 | Simple and reproducible method. japsonline.com |
| Second Derivative | Distilled Water | 235 | 5-60 | Simple and reproducible method. japsonline.com |
| First Order Derivative | Not Specified | 257.60 | 1.0 - 13.0 | For simultaneous analysis with Paracetamol. |
Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides detailed information about the molecular structure and functional groups present in this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for the identification of functional groups within the tapentadol molecule. The infrared spectrum of Tapentadol Hydrochloride exhibits several characteristic absorption bands that correspond to specific vibrational modes of its structure. Analysis of the solid sample, often using an Attenuated Total Reflectance (ATR) accessory, reveals key peaks that confirm the compound's identity. swgdrug.org
A prominent peak observed around 3157 cm⁻¹ is attributed to the -OH stretching of the phenolic group. researchgate.net Another significant band appears at approximately 1594 cm⁻¹, which indicates the N-H stretching vibration, likely influenced by hydrogen bonding with the chloride ion. researchgate.net The presence of a sharp peak at 796 cm⁻¹ is characteristic of C-Cl bonding. researchgate.net Other notable peaks include those at 2672 cm⁻¹ (N-H stretching), 1252 cm⁻¹ (C-O stretching), 1216 cm⁻¹ (C-O stretching), and 947 cm⁻¹ (C-C stretching). researchgate.net
Table 1: Characteristic FT-IR Peak Assignments for Tapentadol Hydrochloride
| Wavenumber (cm⁻¹) | Assignment/Vibrational Mode | Source |
|---|---|---|
| 3157 | -OH Stretch (Phenolic) | researchgate.net |
| 2672 | N-H Stretch | researchgate.net |
| 1594 | N-H Stretch (Hydrogen bonded with Cl⁻) | researchgate.net |
| 1252 | C-O Stretch | researchgate.net |
| 1216 | C-O Stretch | researchgate.net |
| 947 | C-C Stretch | researchgate.net |
| 796 | C-Cl Bond | researchgate.net |
FT-Raman Spectroscopy
FT-Raman spectroscopy serves as a complementary technique to FT-IR, offering advantages in analyzing bulk samples with minimal preparation. The Raman spectrum of Tapentadol Hydrochloride provides additional structural information. researchgate.netnih.gov While detailed assignments from specific research studies are proprietary, the technique is valuable in confirming the molecular backbone and aromatic ring structures, which often produce strong Raman signals. researchgate.net Its application in the pharmaceutical industry allows for non-destructive analysis and verification of the active pharmaceutical ingredient.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules like this compound, providing precise information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of Tapentadol Hydrochloride, typically recorded in a solvent like DMSO-d₆, shows distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ), signal multiplicity, and integration values allow for the complete assignment of the proton environment. swgdrug.org
Key signals include those for the aromatic protons on the phenol (B47542) ring, which appear in the range of δ 6.60-7.15 ppm. The protons of the dimethylamino group typically present as a sharp singlet, while the aliphatic protons of the pentyl chain and the methyl group attached to it appear as multiplets and a doublet, respectively, in the upfield region of the spectrum. swgdrug.org
Table 2: ¹H NMR Chemical Shift Data for Tapentadol Hydrochloride in DMSO-d₆
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment (Tentative) | Source |
|---|---|---|---|---|
| 7.15 | 1H | Multiplet | Aromatic CH | swgdrug.org |
| 6.60-6.65 | 3H | Multiplet | Aromatic CH | swgdrug.org |
| ~2.6-2.8 | 8H | Multiplet | N(CH₃)₂ and CH₂ adjacent to N | swgdrug.org |
| ~1.50-2.25 | 4H | Multiplet | Aliphatic CH and CH₂ | swgdrug.org |
| ~1.05 | 3H | Doublet | CH₃ on pentyl chain | swgdrug.org |
| ~0.70 | 3H | Triplet | Terminal CH₃ of ethyl group | swgdrug.org |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of Tapentadol Hydrochloride shows distinct resonances for each carbon atom. researchgate.net The carbon atom of the phenol group attached to the hydroxyl function (C-OH) is observed at a downfield chemical shift, typically around 157 ppm. The other aromatic carbons resonate in the 113-143 ppm range. The aliphatic carbons of the ethyl and methylpentyl chain, including the dimethylamino methyl carbons, appear in the upfield region of the spectrum. researchgate.net
Development and Validation of Bioanalytical Methods for Preclinical Studies
The development and validation of robust bioanalytical methods are critical for quantifying this compound in biological matrices during preclinical research. These methods, primarily based on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are essential for pharmacokinetic studies. japsonline.compharmacophorejournal.comijpsjournal.com
Method validation is performed according to established guidelines to ensure selectivity, accuracy, precision, linearity, and stability. pharmacophorejournal.comijpsjournal.com In preclinical studies involving animal models, such as rabbits, these methods are applied to determine the concentration of tapentadol in plasma over time. japsonline.comjapsonline.com
One such developed LC-MS/MS method for the quantification of tapentadol in plasma utilizes a C18 column with a mobile phase consisting of an ammonium acetate buffer and acetonitrile. japsonline.com Detection is achieved using mass spectrometry in positive ionization mode, monitoring specific mass transitions for tapentadol and a deuterated internal standard (Tapentadol-d₃). japsonline.comjapsonline.com
Table 3: Validation Parameters for a Bioanalytical LC-MS/MS Method for Tapentadol in Plasma
| Parameter | Result | Source |
|---|---|---|
| Linearity Range | 0.121 - 35.637 ng/mL | japsonline.comjapsonline.com |
| Correlation Coefficient (r²) | > 0.99 | japsonline.comjapsonline.com |
| Lower Limit of Quantitation (LLOQ) | 0.121 ng/mL | japsonline.comjapsonline.com |
| Inter-day Precision (%RSD) | < 8.62% | japsonline.comjapsonline.com |
| Intra-day Precision (%RSD) | < 11.38% | japsonline.comjapsonline.com |
| Accuracy | 97.34% - 103.74% | japsonline.comjapsonline.com |
| Mean Process Efficiency (Recovery) | 77.38% | japsonline.comjapsonline.com |
Similarly, HPLC methods with UV detection have been developed for the estimation of Tapentadol Hydrochloride in human plasma. pharmacophorejournal.com A typical method involves protein precipitation for sample extraction, followed by separation on a C18 column. pharmacophorejournal.com
Table 4: Validation Parameters for a Bioanalytical HPLC-UV Method for Tapentadol in Human Plasma
| Parameter | Result | Source |
|---|---|---|
| Linearity Range | 100 - 1000 ng/mL | pharmacophorejournal.com |
| Correlation Coefficient (r²) | 0.9980 | pharmacophorejournal.com |
| Lower Limit of Quantitation (LLOQ) | 100 ng/mL | pharmacophorejournal.com |
| Mean Recovery | 85.20% | pharmacophorejournal.com |
These validated methods provide the necessary sensitivity and reliability for the quantitative analysis of this compound in preclinical studies, forming the basis for understanding its pharmacokinetic profile.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying (1R,2S)-Tapentadol Hydrochloride in pharmaceutical formulations?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with diode array detection (DAD) is widely used for precise quantification. Key parameters include:
- Column : C18 stationary phase (e.g., 250 mm × 4.6 mm, 5 µm particle size).
- Mobile Phase : Acetonitrile and phosphate buffer (pH 3.0) in a 60:40 ratio.
- Detection : UV at 272 nm.
- Validation : Follow ICH guidelines for linearity (2–20 µg/mL), accuracy (98–102%), precision (RSD <2%), and specificity (no interference from excipients) .
- Alternative spectrophotometric methods (e.g., UV-Vis at 273 nm) are also validated but may lack specificity for complex matrices .
Q. How are the pharmacological mechanisms of this compound characterized in preclinical studies?
- Methodological Answer : The dual mechanism (µ-opioid receptor agonism and norepinephrine reuptake inhibition) is evaluated using:
- In vitro assays : Radioligand binding studies (e.g., competition with [³H]-naloxone for µ-opioid receptors) and norepinephrine transporter (NET) inhibition in synaptosomes.
- In vivo models : Tail-flick test (analgesia) and conditioned place preference (abuse potential). Data interpretation requires comparing dose-response curves and receptor occupancy ratios .
Q. What are the critical parameters for validating a stability-indicating method for this compound?
- Methodological Answer : Include forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions. Assess:
- Specificity : Baseline separation of degradation products using HPLC.
- Robustness : Variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2).
- Limit of Quantification (LOQ) : ≤0.05% w/w for impurities .
Advanced Research Questions
Q. How can bioavailability challenges of orally administered this compound be addressed through formulation design?
- Methodological Answer : Proniosomal gel systems enhance transdermal delivery by bypassing first-pass metabolism. Key steps:
- Screening Design : Use a main effects screening design (MESD) to optimize surfactants (e.g., Kolliphor RH 40), lipid ratios, and hydration time.
- Critical Quality Attributes (CQAs) : Vesicle size (<200 nm via dynamic light scattering) and entrapment efficiency (>85%).
- Ex vivo Permeation : Franz diffusion cells with rat skin; validate using Higuchi kinetics .
Q. What advanced techniques are employed to quantify residual palladium in this compound synthesis?
- Methodological Answer : Atomic absorption spectroscopy (AAS) with graphite furnace:
- Sample Preparation : Acid digestion (HNO₃:HCl, 3:1) at 150°C for 2 hours.
- Calibration : 0.5–10 ppm Pd; LOQ = 0.1 ppm.
- Validation : Per USP <232>, ensure recovery (95–105%) and precision (RSD <5%) .
Q. How can researchers resolve contradictions in polymorph characterization during patent litigation?
- Methodological Answer : Combine analytical techniques to differentiate polymorphs (e.g., Form A vs. other forms):
- XRD : Compare characteristic peaks (e.g., 2θ = 8.2°, 12.4° for Form A).
- DSC : Melting endotherms (Form A: 180–182°C).
- FTIR : O-H stretching bands (3200–3500 cm⁻¹).
- Legal Precedent : Reference judicial rulings (e.g., Grünenthal v. Alkem Labs) to address obviousness claims .
Q. What considerations are critical when designing a clinical trial to compare this compound with other opioids?
- Methodological Answer :
- Study Design : Randomized, double-blind, active-controlled trials (e.g., vs. oxycodone) with pain intensity difference (PID) as the primary endpoint.
- Population : Patients with end-stage joint disease; exclude those with opioid dependence.
- Bioequivalence Criteria : 90% CI for AUC₀–24 and Cmax within 80–125% .
Q. How should researchers address discrepancies in pharmacokinetic data across species?
- Methodological Answer :
- Allometric Scaling : Use body weight-adjusted doses (e.g., mg/kg³/⁴) to extrapolate rodent data to humans.
- Metabolite Profiling : LC-MS/MS to identify species-specific metabolites (e.g., glucuronide conjugates in humans vs. sulfate conjugates in rats).
- CYP450 Inhibition Studies : Assess interspecies differences in metabolism using hepatic microsomes .
Methodological Frameworks for Research Design
Q. What frameworks ensure rigor in formulating research questions for this compound studies?
- Answer : Apply the FINER criteria:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
